methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d]isoxazole ring and the trifluoromethyl group would likely have a significant impact on the molecule’s shape and electronic structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, properties such as melting point, boiling point, and solubility would be influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the overall polarity of the molecule .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Studies have investigated the molecular structures of related compounds, emphasizing their hydrogen bonding patterns and molecular conformations. For example, research on various methyl and chloro-substituted small heterocyclic analogues demonstrates the chlorine-methyl exchange rule and highlights the importance of molecular disorder and isomorphism in structural chemistry (Rajni Swamy et al., 2013). Similarly, investigations into the molecular structures of trifluoromethyl-substituted compounds provide insights into their dihedral angles and interatomic distances, contributing to the understanding of their crystal packing and hydrogen bonding interactions (Bin Li et al., 2005).
Synthesis and Chemical Properties
Research on the synthesis of heterocycles and the chemical properties of related compounds sheds light on potential applications in material science and pharmaceuticals. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates offers a scaffold for highly functionalized isoxazoles, indicating potential utility in developing novel organic materials or drugs (Ruano et al., 2005).
Photoluminescent Properties
The study of mesogens containing 1,3,4-oxadiazole fluorophores, which exhibit mesomorphic behavior and photoluminescence, highlights the potential of such compounds in optoelectronic applications. The detailed investigation into their phase behavior and emission properties suggests these compounds could be used in displays, sensors, or other photoluminescent devices (Han et al., 2010).
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl (tfm, -cf 3) group have been found to exhibit numerous pharmacological activities
Mode of Action
It’s worth noting that compounds with similar structures have been found to have potent analgesic efficacy . They were found to depress peripheral and centrally mediated pain by opioid independent systems .
Biochemical Pathways
It’s known that pain is a complex body response to noxious stimulus both chemical or physical . Inflammation or tissue injuries have been connected with pain stimulation through the release of quite a lot of inflammatory mediators that sensitizes as well as amplify nociceptive responses .
Pharmacokinetics
Similar compounds were found to display an ultrashort to long duration of action, indicating potential differences in their pharmacokinetic profiles .
Result of Action
Similar compounds were found to display potent analgesic efficacy and an ultrashort to long duration of action . In the presence of naloxone, they displayed a pain-relieving effect .
Properties
IUPAC Name |
methyl 4-[2-(4-chlorophenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClF3N2O5/c1-36-25(35)15-7-5-14(6-8-15)21-20-22(37-32(21)18-11-9-17(27)10-12-18)24(34)31(23(20)33)19-4-2-3-16(13-19)26(28,29)30/h2-13,20-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIPIEDCOGDDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)ON2C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClF3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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